1-Ethoxy-2,3,4-trifluorobenzene

説明

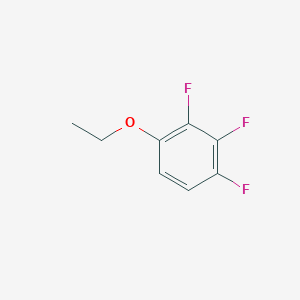

1-Ethoxy-2,3,4-trifluorobenzene (C₈H₇F₃O) is a fluorinated aromatic ether characterized by an ethoxy group (-OCH₂CH₃) at the 1-position and three fluorine atoms at the 2-, 3-, and 4-positions on the benzene ring. The ethoxy group introduces electron-donating effects, while the fluorine atoms exert electron-withdrawing influences, creating a unique electronic environment that impacts reactivity and intermolecular interactions. Such compounds are often intermediates in pharmaceuticals, agrochemicals, and materials science, particularly in liquid crystal (LC) formulations .

特性

IUPAC Name |

1-ethoxy-2,3,4-trifluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-2-12-6-4-3-5(9)7(10)8(6)11/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQXKFOZMZCLIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

化学反応の分析

1-Ethoxy-2,3,4-trifluorobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): Due to the electron-withdrawing nature of the fluorine atoms, the compound is less reactive towards electrophilic aromatic substitution compared to non-fluorinated analogs.

Nucleophilic Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, particularly at the positions ortho and para to the ethoxy group.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of various derivatives.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1-Ethoxy-2,3,4-trifluorobenzene has several applications in scientific research:

作用機序

The mechanism by which 1-Ethoxy-2,3,4-trifluorobenzene exerts its effects is primarily through its interactions with molecular targets in biological systems. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to the modulation of various biochemical pathways, including enzyme inhibition and receptor binding .

類似化合物との比較

Substituent Effects on Reactivity

- 1-Bromo-2,3,4-trifluorobenzene: The bromine atom facilitates nucleophilic aromatic substitution (SNAr) reactions, making it a key intermediate in synthesizing pharmaceuticals like 5-nitro-6-methylquinoline carboxylic acid . Its electron-withdrawing fluorine atoms enhance the electrophilicity of the ring.

- This compound: The ethoxy group directs electrophilic substitution to the para position due to its electron-donating nature. This contrasts with bromo analogs, which are more reactive toward SNAr. Regioselectivity in reactions with organolithium reagents has been observed in similar ethoxy-substituted cyclopropenylium cations .

Physicochemical Properties

- Boiling Points : Bromo derivatives (e.g., 1-Bromo-2,3,4-trifluorobenzene) exhibit lower boiling points (47–49°C at 60 mmHg) due to weaker intermolecular forces compared to ethoxy analogs, which likely have higher boiling points owing to dipole-dipole interactions .

- Density : The density of 1-Bromo-2,3,4-trifluorobenzene (1.777 g/mL) is significantly higher than that of ethoxy analogs, reflecting the heavier bromine atom .

生物活性

1-Ethoxy-2,3,4-trifluorobenzene (CAS Number: 1862370-95-3) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of an ethoxy group and three fluorine atoms on the benzene ring. Its unique structure suggests various applications in fields such as medicinal chemistry, agrochemicals, and materials science.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In particular, it has been tested against various strains of bacteria and fungi. The compound's mechanism of action appears to involve disruption of microbial cell membranes, leading to increased permeability and eventual cell death.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been attributed to its interference with cellular signaling pathways.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxicity of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results demonstrated a dose-dependent reduction in cell viability:

- MCF-7 Cell Line : IC50 = 15 µM

- A549 Cell Line : IC50 = 20 µM

These findings suggest that this compound may serve as a lead structure for developing new anticancer agents.

Enzyme Inhibition

Research has also focused on the compound's potential as an enzyme inhibitor. Preliminary data suggest that this compound can inhibit certain cytochrome P450 enzymes involved in drug metabolism. This inhibition could lead to drug-drug interactions if used concurrently with other pharmaceuticals.

Table 2: Enzyme Inhibition Profile

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features. The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which may contribute to its interaction with biological targets.

Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinities of this compound with various biological macromolecules. These studies suggest favorable interactions with target proteins involved in apoptosis and microbial resistance mechanisms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-ethoxy-2,3,4-trifluorobenzene, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or alkylation. For example, reacting 2,3,4-trifluorophenol with ethyl iodide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., 2-butanone) under reflux (80–100°C) for 12–24 hours yields the product. Purification via fractional distillation or column chromatography is recommended .

- Key Parameters : Solvent choice, reaction time, and stoichiometric ratio of phenol to ethyl iodide significantly impact yield. Excess base ensures deprotonation of the phenolic hydroxyl group, enhancing nucleophilicity .

Q. How does the electronic environment of this compound influence its reactivity in electrophilic substitution reactions?

- Mechanistic Insight : The ethoxy group (-OCH₂CH₃) is an electron-donating substituent, activating the aromatic ring toward electrophilic substitution at the para position relative to the ethoxy group. Fluorine atoms, being electron-withdrawing, deactivate adjacent positions, directing incoming electrophiles to less fluorinated sites .

- Experimental Validation : Nitration with HNO₃/H₂SO₄ predominantly yields 5-nitro-1-ethoxy-2,3,4-trifluorobenzene, confirmed by NMR and X-ray crystallography .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Recommended Methods :

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments (δ ~ -110 to -150 ppm for aromatic fluorines) .

- GC-MS : Confirms molecular ion peaks (m/z ≈ 202 for M⁺) and fragmentation patterns .

- Elemental Analysis : Validates purity (>99%) and stoichiometry .

Advanced Research Questions

Q. How can regioselectivity in nucleophilic aromatic substitution be controlled in polyfluorinated ethoxybenzenes?

- Case Study : In this compound, fluorine atoms at positions 2, 3, and 4 create electron-deficient sites. Nucleophilic attack (e.g., by Grignard reagents) occurs preferentially at position 5 or 6, where electron density is higher due to resonance effects from the ethoxy group .

- Computational Support : Density Functional Theory (DFT) calculations predict charge distribution and transition states, aiding in reaction pathway optimization .

Q. What role does this compound play in synthesizing liquid crystal materials or electrolyte additives?

- Applications :

- Liquid Crystals : The compound serves as a core structure for mesogens due to its planar aromatic ring and fluorine-induced polarity. Derivatives with extended conjugated systems exhibit nematic phases at room temperature .

- Lithium Battery Electrolytes : Fluorinated ethoxybenzenes enhance electrolyte stability by forming protective solid-electrolyte interphases (SEI) on anode surfaces .

Q. How do metabolic pathways and environmental interactions of this compound compare to its non-fluorinated analogs?

- Toxicological Insights : Fluorine substituents reduce metabolic oxidation rates, increasing environmental persistence. Hydrolysis of the ethoxy group generates 2,3,4-trifluorophenol, which exhibits higher toxicity (LD₅₀ = 120 mg/kg in rats) than non-fluorinated analogs .

- Degradation Studies : Photolysis under UV light (λ = 254 nm) decomposes the compound into fluorinated quinones, monitored via HPLC-MS .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。